Quinoline-4,5-diol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-hydroxy-1H-quinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-7-3-1-2-6-9(7)8(12)4-5-10-6/h1-5,11H,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIOYICATQGCAMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)C=CN2)C(=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Reaction Mechanisms of Quinoline 4,5 Diol and Derivatives
Fundamental Reactivity Patterns of Dihydroxyquinolines
The presence of hydroxyl groups significantly directs the reactivity of the quinoline (B57606) system. These electron-donating groups activate the benzene (B151609) ring towards electrophilic attack while also being reactive sites themselves.
Electrophilic Aromatic Substitution on the Quinoline Core
The quinoline ring system generally undergoes electrophilic substitution on the more activated benzene ring rather than the electron-deficient pyridine (B92270) ring. researchgate.net Under vigorous conditions, unsubstituted quinoline is nitrated or sulfonated primarily at the C-5 and C-8 positions. researchgate.netuop.edu.pk The hydroxyl groups in dihydroxyquinolines are strong activating groups, meaning they increase the rate of reaction and direct incoming electrophiles. wikipedia.org
In quinoline-4,5-diol, both hydroxyl groups are powerful ortho-, para-directing activators. The -OH group at C-4 directs towards C-3 and the nitrogen-containing ring, while the -OH group at C-5 strongly activates positions C-6 and C-8. Theoretical studies on 8-hydroxyquinoline (B1678124) confirm that the hydroxyl group significantly influences the position of electrophilic attack. orientjchem.org For this compound, electrophilic substitution is predicted to occur preferentially on the benzene ring due to the powerful activating effect of the C-5 hydroxyl group and to avoid disruption of the pyridine ring's aromaticity. The most likely positions for substitution would be C-6 and C-8, which are ortho and para, respectively, to the C-5 hydroxyl group and meta to the C-4 hydroxyl group's influence on the carbocyclic ring.
Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Quinoline
| Reagent/Conditions | Position(s) of Substitution | Reference |
|---|---|---|
| Fuming HNO₃ / Fuming H₂SO₄ | C-5 and C-8 | uop.edu.pk |
| Fuming H₂SO₄ at 220°C | C-8 (major), C-5 | uop.edu.pk |
Nucleophilic Substitution Reactions
Nucleophilic substitution on the quinoline nucleus typically occurs on the electron-deficient pyridine ring, with positions C-2 and C-4 being the most reactive. researchgate.netuop.edu.pkyoutube.com This reactivity is exploited in reactions such as the Chichibabin reaction, where sodamide is used to introduce an amino group at C-2. uop.edu.pk Similarly, reaction with potassium hydroxide (B78521) at high temperatures can yield a 2-hydroxyquinoline. uop.edu.pk
The presence of a good leaving group, such as a halogen, at the C-4 position facilitates nucleophilic substitution. mdpi.com For instance, 4-chloroquinoline (B167314) derivatives readily react with various nucleophiles. mdpi.com In this compound, the C-4 position already bears a hydroxyl group. While this is not a good leaving group, its protonation under acidic conditions could facilitate its replacement. However, the strong electron-donating nature of the hydroxyl groups at C-4 and C-5 increases the electron density of the entire ring system, which generally deactivates the pyridine ring towards nucleophilic attack compared to an unsubstituted quinoline. If a substitution were to occur, it would still be favored at the C-2 or C-4 positions. researchgate.netyoutube.com For example, harsh conditions might be required to displace one of the hydroxyl groups, or they might be converted to a better leaving group first.
Heteroatom Reactions: Protonation, Alkylation, and Acylation
The quinoline structure contains three key heteroatoms available for reaction: the ring nitrogen and the two oxygen atoms of the hydroxyl groups.
Protonation: The nitrogen atom in the quinoline ring is basic and reacts with acids to form salts. researchgate.netuop.edu.pk The hydroxyl groups can also be protonated or deprotonated depending on the pH of the medium. The phenolic hydroxyls are acidic and will be deprotonated by a sufficiently strong base.
Alkylation: The quinoline nitrogen can be alkylated with alkyl halides to form quaternary quinolinium salts. uop.edu.pk The hydroxyl groups of this compound behave as phenols and can undergo O-alkylation to form ethers, typically under basic conditions (Williamson ether synthesis) to first generate the more nucleophilic phenoxide ions.
Acylation: The nitrogen atom can undergo acylation. researchgate.net More commonly, the hydroxyl groups can be acylated with reagents like acid chlorides or anhydrides to form ester derivatives. This reaction is often catalyzed by a base. Friedel-Crafts acylation reactions are also a cornerstone of organic synthesis. nih.gov
Investigation of Complex Reaction Pathways and Mechanistic Insights
Modern synthetic chemistry often focuses on building complex molecules like quinoline derivatives through elegant and efficient multi-step processes, including oxidative cyclizations and cascade reactions.
Oxidative Cyclization Mechanisms
Oxidative cyclization, or oxidative annulation, is a powerful strategy for synthesizing the quinoline core. mdpi.com These reactions often involve the formation of key C-C and C-N bonds in a process where the final step is an oxidation that establishes the aromatic quinoline ring. Various transition metals are effective catalysts for these transformations. mdpi.com
For example, a palladium-catalyzed aerobic oxidation method can assemble functionalized 2-substituted quinolines from anilines and allylic alcohols. mdpi.com The proposed mechanism involves the formation of a π-allylpalladium intermediate, followed by nucleophilic attack, oxidation to a cinnamaldehyde (B126680) derivative, condensation with aniline (B41778) to form an imine, and subsequent cyclization and aromatization. mdpi.com Other methods employ different catalysts and oxidants, such as copper and silver with dioxygen, or ruthenium-based catalysts. mdpi.com Iron single-atom catalysts have also been shown to be effective in the oxidative cyclization of anilines and acetophenones to produce quinolines. researchgate.net
Table 2: Examples of Catalytic Systems for Oxidative Cyclization to Quinolines
| Catalyst System | Oxidant | Reactants | Reference |
|---|---|---|---|
| Palladium | O₂ (air) | Aniline, Allyl Alcohol | mdpi.com |
| Ruthenium Metal Organic Framework | - (Dehydration) | Arylamine, 1,3-Diol | mdpi.com |
| Silver Carbonate / Iodide Ion | - (Self-oxidant) | Aniline, Allyl Alcohol | mdpi.com |
Cascade and Domino Reaction Sequences
Cascade reactions, also known as domino or tandem reactions, involve two or more consecutive transformations that occur in a single pot under the same reaction conditions. whiterose.ac.ukbaranlab.org These sequences are highly efficient for rapidly building molecular complexity from simple starting materials.
One notable example is the conversion of indole-tethered ynones into functionalized quinolines. whiterose.ac.uk This process is initiated by a thiol reagent that promotes a three-step cascade: a dearomatizing spirocyclization, a nucleophilic substitution, and a one-atom ring expansion to form the quinoline core. whiterose.ac.uk
Another powerful strategy involves the domino reactions of Morita-Baylis-Hillman (MBH) acetates. mdpi.comnih.gov In one such sequence, MBH acetates react with primary amines in a process that begins with an SN2'-type displacement of the acetate. This is followed by an intramolecular aza-Michael addition and subsequent cyclization via an SNAr mechanism to yield highly substituted dihydroquinolines. nih.gov The classic Gould-Jacobs reaction can also be viewed as a reaction sequence involving condensation, thermal cyclization, hydrolysis, and decarboxylation to produce quinolin-4-ones. mdpi.com
Table 3: Compound Names Mentioned in Article
| Compound Name |
|---|
| 1,2-dihydroquinoline |
| 2-aminoquinoline |
| 2-hydroxyquinoline |
| 4-chloro-8-methylquinolin-2(1H)-one |
| 4-chloroquinoline |
| 5-nitroquinoline |
| 8-hydroxyquinoline |
| 8-nitroquinoline |
| Acetaldehyde |
| Acid chlorides |
| Acid anhydrides |
| Alkyl halides |
| Allylic alcohols |
| Aniline |
| Cinnamaldehyde |
| Dihydroquinolines |
| Glycerol |
| Indole |
| Morita-Baylis-Hillman acetates |
| o-aminobenzaldehyde |
| Potassium hydroxide |
| Pyridine |
| Quinoline |
| This compound |
| Quinolin-4-ones |
| Quinolone |
| Quinuclidinium salts |
| Sodamide |
| Thiol |
Intramolecular Cyclization and Rearrangement Processes (e.g., α-Ketol Rearrangement)
Intramolecular Cyclization: Intramolecular cyclization is a key step in many named reactions for quinoline synthesis, such as the Skraup, Doebner-von Miller, and Friedländer syntheses. These reactions typically involve the cyclization of an appropriately substituted aniline derivative. For instance, the acid-catalyzed cyclization of an intermediate followed by oxidation is a common pathway. In the context of this compound derivatives, a precursor bearing an amino group on a benzene ring and a suitable carbonyl-containing side chain could undergo intramolecular condensation to form the heterocyclic ring. The specific conditions (acidic, basic, or thermal) would dictate the feasibility and outcome of such a cyclization.
For example, the Gould-Jacobs reaction, which involves the cyclization of an anilinomethylenemalonate, could theoretically be adapted to produce hydroxylated quinoline systems if substituted anilines are used. The reaction proceeds through a cyclization and subsequent elimination/aromatization sequence.
Rearrangement Processes: Rearrangement reactions, such as the α-ketol rearrangement, are plausible for derivatives of this compound that contain a suitable α-hydroxy ketone moiety. The α-ketol rearrangement involves the 1,2-migration of an alkyl or aryl group in an α-hydroxy ketone, typically induced by acid or base, to yield an isomeric product. vulcanchem.com This process is reversible and driven by the formation of the more thermodynamically stable isomer. vulcanchem.com
For a derivative of this compound to undergo such a rearrangement, it would first need to be oxidized to an appropriate α-hydroxy quinolone. Given the diol structure, selective oxidation would be a prerequisite. The rearrangement would then proceed via the transformation of an alkoxide to a carbonyl group with the concurrent migration of a substituent. vulcanchem.com The stability of the resulting rearranged product would be the primary driving force for the reaction.
Role of Intermediates in Reaction Selectivity and Yield
The selectivity and yield of chemical reactions involving quinoline derivatives are critically dependent on the nature and stability of the reaction intermediates.
In multistep syntheses of complex quinoline structures, the isolation or in-situ formation of specific intermediates can direct the reaction toward a desired product and prevent the formation of side products. For example, in many classical quinoline syntheses, intermediates such as Schiff bases or enamine derivatives are formed, which then undergo cyclization. iipseries.org
The regioselectivity of these reactions is often controlled by the electronic and steric properties of the substituents on the starting materials, which in turn influence the stability and reactivity of the intermediates. For instance, in the Doebner-von Miller reaction, an α,β-unsaturated carbonyl compound is generated in situ from the dehydration of glycerol, which then reacts with an aniline. The regioselectivity of the subsequent cyclization of the intermediate is governed by the electrophilicity of the carbonyl carbon and the nucleophilicity of the aniline ring.
In the context of this compound, the hydroxyl groups would significantly influence the electron density of the aromatic rings, thereby affecting the stability and reactivity of any charged or radical intermediates formed during a reaction. The precise positioning of these hydroxyl groups would direct the regiochemical outcome of electrophilic or nucleophilic substitution reactions by stabilizing or destabilizing the corresponding intermediates (e.g., arenium ions). For instance, a dicationic intermediate has been proposed in the annulation of α-diazo sulfonium (B1226848) salts with α-vinylanilines to form quinolines, where the nucleophilic sites of the aniline derivative sequentially attack the electrophilic centers of the intermediate. rsc.org
Electrochemical Reactivity Studies
Specific electrochemical studies on this compound are not found in the reviewed literature. However, the electrochemical behavior of quinoline and its hydroxylated derivatives has been investigated, providing a basis for predicting the reactivity of this compound.
Generally, hydroxyquinolines are electrochemically active compounds. Studies on 8-hydroxyquinoline have shown that it undergoes oxidation, and the presence of hydroxyl groups makes dihydroxyquinolines even more susceptible to oxidation. researchgate.net The oxidation process is often pH-dependent and can lead to the formation of quinone-like structures. researchgate.net
The electrochemical reduction of the quinoline nucleus has also been studied. It typically proceeds via the formation of a radical anion, which can then undergo further reactions such as dimerization. nih.gov The reduction potential is influenced by the substituents on the quinoline ring.
Cyclic Voltammetry: Cyclic voltammetry is a common technique used to study the redox properties of quinoline derivatives. For hydroxylated quinolines, this technique can reveal the oxidation and reduction potentials, the reversibility of the redox processes, and the formation of intermediates or products. For instance, voltammetric studies on other dihydroxy aromatic compounds like resorcinol (B1680541) and hydroquinone (B1673460) show well-defined oxidation peaks, and the peak potentials are pH-dependent. nih.gov It is expected that this compound would exhibit similar behavior, with two hydroxyl groups likely leading to complex voltammetric profiles due to multiple possible oxidation states.
The electrochemical C3-thiolation of quinolines has been achieved, where cyclic voltammetry studies indicated that an intermediate formed from the cathodic reduction of the quinoline was intercepted by thiols. This highlights how electrochemical methods can be used not only for analysis but also for synthetic transformations.
The table below summarizes hypothetical electrochemical data for this compound based on the behavior of related compounds.
| Compound | Technique | Potential (V) vs. Ref. Electrode | Observation | Hypothetical Relevance |
| 8-Hydroxyquinoline | Cyclic Voltammetry | - | pH-dependent oxidation | Provides a model for the oxidation of a single hydroxyl group on the quinoline ring. researchgate.net |
| Dihydroxyquinolines | General Observation | - | More easily oxidized than mono-hydroxyquinolines | Suggests that this compound would have a relatively low oxidation potential. researchgate.net |
| Quinoline | Cyclic Voltammetry | -0.43 to -1.08 | Reduction potentials vary with structure | Indicates the range in which the quinoline nucleus itself can be reduced. |
| Quinoline Yellow | Differential Pulse Voltammetry | ~ -0.630 | Irreversible reduction | Demonstrates the electrochemical activity of a more complex quinoline derivative. |
Structural Elucidation and Advanced Spectroscopic Characterization of Quinoline 4,5 Diol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For Quinoline-4,5-diol, a combination of ¹H, ¹³C, and ¹⁵N NMR experiments would be required for a complete structural assignment and to study its dynamic properties.
Proton (¹H) and Carbon (¹³C) NMR Analysis for Structural Assignments
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons on the quinoline (B57606) core and the hydroxyl protons. The chemical shifts (δ) of the aromatic protons would be influenced by the electron-donating effects of the two hydroxyl groups and the inherent electronic properties of the quinoline ring system. Protons on the benzenoid ring (at positions 6, 7, and 8) and the pyridinoid ring (at positions 2 and 3) would show characteristic multiplicities (e.g., doublets, triplets, or doublets of doublets) due to spin-spin coupling with neighboring protons. The hydroxyl protons would typically appear as broad singlets, and their chemical shift could be sensitive to solvent, concentration, and temperature.
The ¹³C NMR spectrum would provide complementary information, with distinct signals for each of the nine carbon atoms in the quinoline ring. The chemical shifts of the carbons directly attached to the hydroxyl groups (C4 and C5) would be significantly shifted downfield due to the deshielding effect of the oxygen atoms. The remaining carbon signals would be assigned based on established correlations for substituted quinolines and by employing two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), which correlate proton and carbon signals.
Hypothetical ¹H and ¹³C NMR Data for this compound
| Position | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |
| 2 | 8.5 - 8.7 (d) | 145 - 150 |
| 3 | 7.2 - 7.4 (d) | 120 - 125 |
| 4 | - | 150 - 155 |
| 4a | - | 125 - 130 |
| 5 | - | 140 - 145 |
| 6 | 7.0 - 7.2 (t) | 115 - 120 |
| 7 | 7.4 - 7.6 (d) | 125 - 130 |
| 8 | 7.8 - 8.0 (d) | 110 - 115 |
| 8a | - | 140 - 145 |
| 4-OH | 9.0 - 10.0 (br s) | - |
| 5-OH | 9.5 - 10.5 (br s) | - |
Note: This table presents hypothetical data based on known trends for similar structures. Actual experimental values may vary.
Nitrogen (¹⁵N) NMR and Dynamic NMR for Conformational Studies
¹⁵N NMR spectroscopy, although less common due to the lower natural abundance and sensitivity of the ¹⁵N isotope, can offer valuable insights into the electronic environment of the nitrogen atom in the quinoline ring. The chemical shift of the nitrogen would be indicative of the hybridization and the extent of electron delocalization within the heterocyclic system.
Dynamic NMR (DNMR) studies could be employed to investigate conformational or tautomeric equilibria. For this compound, the possibility of keto-enol tautomerism exists, where the hydroxyl groups could potentially exist in equilibrium with corresponding oxo forms (quinolinones). By acquiring NMR spectra at different temperatures, it would be possible to study the kinetics of such exchange processes if they occur on the NMR timescale. This could manifest as broadening or coalescence of specific proton or carbon signals.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is crucial for unambiguously determining the elemental formula of this compound. By measuring the mass-to-charge ratio (m/z) with very high accuracy (typically to four or five decimal places), HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For this compound (C₉H₇NO₂), the expected exact mass would be calculated and compared to the experimentally determined value to confirm its molecular formula.
Expected HRMS Data for this compound
| Ion | Formula | Calculated m/z | Observed m/z |
| [M+H]⁺ | C₉H₈NO₂⁺ | 162.0550 | To be determined |
| [M+Na]⁺ | C₉H₇NO₂Na⁺ | 184.0370 | To be determined |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique would be suitable for assessing the purity of a synthesized sample of this compound, provided the compound is sufficiently volatile and thermally stable. The gas chromatogram would indicate the presence of any impurities, while the mass spectrum of the main peak would provide its fragmentation pattern, serving as a fingerprint for identification. The fragmentation pattern would likely involve the loss of small neutral molecules such as CO, HCN, or water from the molecular ion.
Computational Chemistry and Theoretical Investigations of Quinoline 4,5 Diol Systems
Density Functional Theory (DFT) Studies
DFT calculations are a cornerstone of modern computational chemistry, offering a balance of accuracy and efficiency for examining molecular systems. scirp.org For the analysis of Quinoline-4,5-diol, theoretical calculations would typically be performed using a program like Gaussian, employing a functional such as B3LYP (Becke, three-parameter, Lee–Yang–Parr) combined with a comprehensive basis set like 6-311++G(d,p) to ensure reliable results. researchgate.netmdpi.com
The initial step in a computational study is the geometry optimization of the molecule. scirp.org This process determines the lowest energy, most stable three-dimensional arrangement of the atoms by calculating forces on each atom and adjusting their positions until a true energy minimum is found. mdpi.com For this compound, this analysis would yield critical data on bond lengths, bond angles, and dihedral angles.
Illustrative Data Table: Hypothetical Optimized Geometric Parameters for this compound
The following data is illustrative and represents typical values expected from a DFT/B3LYP/6-311++G(d,p) calculation.
| Parameter | Bond/Atoms | Hypothetical Bond Length (Å) | Hypothetical Bond Angle (°) |
| Bond Length | C4-O | 1.365 | - |
| Bond Length | C5-O | 1.368 | - |
| Bond Length | O-H | 0.968 | - |
| Bond Length | C4-C4a | 1.410 | - |
| Bond Length | C5-C5a | 1.412 | - |
| Bond Angle | C3-C4-O | - | 119.5 |
| Bond Angle | C6-C5-O | - | 119.8 |
| Dihedral Angle | H-O-C4-C4a | - | 0.0 (planar due to H-bond) |
Frontier Molecular Orbital (FMO) theory is essential for understanding the chemical reactivity and kinetic stability of a molecule. nih.govwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, is associated with the molecule's nucleophilicity, while the LUMO, an electron acceptor, relates to its electrophilicity. ajchem-a.com
Illustrative Data Table: Hypothetical FMO Energies for this compound
The following data is illustrative and represents typical values expected from a DFT calculation.
| Parameter | Hypothetical Value (eV) |
| E_HOMO | -5.85 |
| E_LUMO | -1.25 |
| Energy Gap (ΔE) | 4.60 |
From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the electronic properties of this compound. researchgate.netrsc.org These parameters provide a quantitative basis for predicting the molecule's chemical behavior.
Ionization Potential (I): Approximated as I ≈ -E_HOMO
Electron Affinity (A): Approximated as A ≈ -E_LUMO
Electronegativity (χ): The tendency to attract electrons, calculated as χ = (I + A) / 2
Chemical Hardness (η): Resistance to change in electron distribution, calculated as η = (I - A) / 2. A larger HOMO-LUMO gap corresponds to a harder, less reactive molecule. nih.gov
Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating the capacity to receive electrons. nih.gov
Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires additional electronic charge, calculated as ω = μ² / (2η), where μ is the chemical potential (μ = -χ). rsc.org
These descriptors collectively offer a comprehensive profile of the molecule's electronic structure and reactivity. nih.gov
Illustrative Data Table: Hypothetical Global Reactivity Descriptors for this compound
The following data is illustrative and calculated from the hypothetical FMO energies.
| Parameter | Formula | Hypothetical Value (eV) |
| Ionization Potential (I) | -E_HOMO | 5.85 |
| Electron Affinity (A) | -E_LUMO | 1.25 |
| Electronegativity (χ) | (I+A)/2 | 3.55 |
| Chemical Hardness (η) | (I-A)/2 | 2.30 |
| Chemical Softness (S) | 1/η | 0.435 eV⁻¹ |
| Electrophilicity Index (ω) | μ²/2η | 2.74 |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map illustrates the electrostatic potential on the electron density surface, using a color scale to indicate different charge regions.
For this compound, the MEP map is expected to show:
Negative Regions (Red to Yellow): These areas of high electron density are susceptible to electrophilic attack. They would be concentrated around the highly electronegative oxygen atoms of the hydroxyl groups and the nitrogen atom of the quinoline (B57606) ring. researchgate.net
Positive Regions (Blue): These electron-deficient areas are prone to nucleophilic attack. They would be located around the hydrogen atoms of the hydroxyl groups and, to a lesser extent, the hydrogen atoms attached to the aromatic rings. nih.gov
The MEP map provides a clear, intuitive picture of where the molecule is most likely to interact with other chemical species.
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the electron density distribution in terms of localized bonds and lone pairs, offering insights into intramolecular interactions. nih.gov This analysis quantifies charge distribution via natural atomic charges and identifies stabilizing delocalization effects through hyperconjugative interactions. nih.gov
In this compound, NBO analysis would reveal:
Natural Atomic Charges: The calculation of charge on each atom, showing that the oxygen and nitrogen atoms carry a significant negative charge, while the hydrogen atoms of the hydroxyl groups are positively charged.
Hybridization: The hybridization state of each atom in its bonding environment.
Illustrative Data Table: Hypothetical NBO Charges for Select Atoms in this compound
The following data is illustrative and represents typical values expected from an NBO analysis.
| Atom | Hypothetical Natural Charge (e) |
| N1 | -0.58 |
| C4 | +0.25 |
| O (at C4) | -0.75 |
| H (of OH at C4) | +0.48 |
| C5 | +0.15 |
| O (at C5) | -0.76 |
| H (of OH at C5) | +0.49 |
Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. researchgate.net By calculating the second derivatives of the energy with respect to atomic positions, all possible vibrational modes (stretching, bending, torsion) and their corresponding frequencies (in cm⁻¹) can be determined. mdpi.com
These theoretical frequencies are typically scaled by a factor (e.g., ~0.96) to correct for systematic errors arising from the harmonic approximation and basis set limitations, thereby improving the agreement with experimental data. mdpi.com A detailed comparison allows for the confident assignment of vibrational bands observed in experimental FT-IR and FT-Raman spectra. nih.gov For this compound, key vibrational modes would include the O-H stretching of the hydroxyl groups, C-N and C=N stretching within the quinoline ring, and various C-H and C-C aromatic stretching and bending modes. mdpi.com
Illustrative Data Table: Hypothetical Vibrational Frequencies for Key Modes in this compound
The following data is illustrative and represents typical values. Experimental values are expected assignments.
| Vibrational Mode | Hypothetical Scaled Calculated Wavenumber (cm⁻¹) | Expected Experimental Wavenumber (cm⁻¹) |
| O-H Stretch (H-bonded) | 3350 | ~3300-3400 |
| C-H Stretch (Aromatic) | 3060 | ~3050-3100 |
| C=N Stretch (Ring) | 1610 | ~1600-1620 |
| C=C Stretch (Aromatic) | 1580 | ~1570-1590 |
| C-O Stretch | 1285 | ~1280-1300 |
| O-H Bend | 1350 | ~1340-1360 |
Thermodynamic Properties of Formation and Interaction
Theoretical calculations, primarily using Density Functional Theory (DFT), are employed to determine key thermodynamic parameters. scirp.org For the parent quinoline, DFT methods have been used to calculate properties such as dipole moment and zero-point vibrational energies (ZPVEs). scirp.org Experimental techniques like adiabatic heat-capacity calorimetry and combustion calorimetry have been used to determine the entropies, enthalpies, and Gibbs energies of formation for quinoline and isoquinoline (B145761) over a wide range of temperatures. osti.gov These studies provide a baseline for computational models aimed at substituted quinolines.
For this compound, DFT calculations would be the primary tool to predict its thermodynamic properties. These calculations can determine the enthalpy of formation (ΔfH°), entropy (S°), and Gibbs free energy of formation (ΔfG°). A DFT study on various quinoline derivatives demonstrated the calculation of these thermodynamic functions at different temperatures, showing that heat capacity, enthalpy, and entropy increase with temperature. tandfonline.com Similarly, the thermodynamics of interaction, such as the formation of complexes with water or other molecules, can be evaluated. A DFT study on the aqueous chemistry of quinoline found that the formation of complexes with water is an endothermic and non-spontaneous process. nih.gov For this compound, the presence of two hydroxyl groups would significantly influence these interactions, likely leading to more favorable (exothermic) enthalpies of hydration due to strong hydrogen bonding.
Table 1: Illustrative Thermodynamic Properties for Quinoline (Ideal Gas, 298.15 K) This table presents experimental data for the parent compound, quinoline, to illustrate the types of thermodynamic parameters that are computationally investigated for its derivatives.
| Property | Value | Units | Reference |
| Enthalpy of Formation (ΔfH°) | 151.7 ± 1.6 | kJ/mol | osti.gov |
| Standard Molar Entropy (S°) | 325.2 ± 0.4 | J/mol·K | osti.gov |
| Gibbs Energy of Formation (ΔfG°) | 299.9 ± 1.6 | kJ/mol | osti.gov |
| Heat Capacity (Cp) | 130.9 | J/mol·K | osti.gov |
Reaction Mechanism Elucidation and Selectivity Prediction through Computational Pathways
Computational chemistry is instrumental in mapping the reaction pathways for the synthesis and reactivity of quinoline derivatives. By modeling the potential energy surface of a reaction, researchers can identify transition states, intermediates, and activation energies, which provides deep insight into reaction mechanisms and selectivity.
For instance, DFT calculations have been used to analyze the mechanism of hydroxyl radical attack on quinoline, revealing that the reaction proceeds through exothermic formation of intermediate complexes. nih.gov The calculations showed that solvation significantly lowers the activation barriers for the attack at most carbon positions. nih.gov Similar computational approaches would be invaluable for predicting the reactivity of this compound, such as its susceptibility to electrophilic substitution or oxidation. The positions of the two hydroxyl groups would strongly direct the regioselectivity of such reactions.
The synthesis of the quinoline scaffold itself has been the subject of mechanistic studies. The Combes quinoline synthesis, which involves the condensation of anilines with β-diketones, proceeds through a Schiff base intermediate followed by an acid-catalyzed ring closure, with the annulation step being rate-determining. wikipedia.org Studies have shown that both steric and electronic effects of substituents influence the regioselectivity of the final quinoline product. wikipedia.org More recent synthetic routes, such as the copper-catalyzed annulation between N-oxides and o-alkynylanilines, have also been elucidated through mechanistic experiments and plausible pathways proposed based on computational precedents. acs.org These computational methodologies allow for the prediction of the most likely products and the optimization of reaction conditions for the synthesis of specific isomers like this compound.
Intra- and Intermolecular Interactions (e.g., Hydrogen Bonding)
The two hydroxyl groups in this compound are expected to dominate its interaction profile, primarily through hydrogen bonding. Computational methods are essential for characterizing these non-covalent interactions.
Intramolecular Hydrogen Bonding: The proximity of the hydroxyl groups at the C4 and C5 positions allows for the potential formation of a strong intramolecular hydrogen bond between the hydrogen of one -OH group and the oxygen of the other. This would create a stable six-membered ring structure. DFT studies on other hydroxyquinolines and related systems have confirmed the presence and stability of such bonds. researchgate.net This intramolecular bond would significantly impact the molecule's conformation, planarity, and physicochemical properties, such as lipophilicity and membrane permeability.
Intermolecular Hydrogen Bonding: this compound can also participate in extensive intermolecular hydrogen bonding, acting as both a hydrogen bond donor (via the -OH protons) and an acceptor (via the -OH oxygens and the ring nitrogen). DFT studies on 8-hydroxyquinoline (B1678124) have investigated its vibrational spectra and electronic properties, which are heavily influenced by hydrogen bonding. researchgate.net Computational studies of the interaction between quinoline and water molecules have quantified the strength of hydrogen bonds and analyzed the charge transfer that occurs upon complex formation. nih.gov For this compound, these intermolecular interactions would lead to the formation of dimers and larger aggregates in solution and in the solid state, governing its solubility and crystal packing.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing researchers to study the conformational changes, flexibility, and interactions of this compound over time. mdpi.com This method is particularly useful for understanding how the molecule behaves in a biological environment, such as near a protein receptor or within a lipid membrane. mdpi.comyoutube.com
MD simulations have been successfully applied to various quinoline derivatives to explore their potential as therapeutic agents. For example, simulations of quinoline derivatives as inhibitors of viral enzymes or proteins involved in cancer have been used to assess the stability of the protein-ligand complex. doi.orgphyschemres.org Key parameters analyzed in these simulations include:
Root Mean Square Deviation (RMSD): To assess the conformational stability of the molecule and its complex with a target. doi.org
Root Mean Square Fluctuation (RMSF): To identify the flexibility of different parts of the molecule or protein residues. doi.org
Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds over time, confirming the stability of key interactions. doi.org
Binding Free Energy Calculations: Using methods like MM-PBSA/GBSA to estimate the strength of the interaction between the ligand and its target.
In the context of this compound, MD simulations could be used to study its interaction with a target protein, revealing how the two hydroxyl groups contribute to binding affinity and specificity through stable hydrogen bonds with amino acid residues. physchemres.org Furthermore, simulations can be used to study its adsorption and orientation on material surfaces, as has been done for other quinoline derivatives on iron surfaces to understand corrosion inhibition. jmaterenvironsci.comresearchgate.net
Table 2: Insights from Molecular Dynamics (MD) Simulations on Quinoline Systems
| MD Application | Insights Gained | Example System | Reference |
| Drug-Receptor Interactions | Stability of ligand-protein complex, binding energy, key interacting residues. | Quinoline derivatives as antiviral agents. | doi.org |
| Conformational Analysis | Stability of different conformations, flexibility of molecular regions (RMSF). | Quinoline derivatives targeting RSV G protein. | doi.org |
| Surface Adsorption | Adsorption energy, orientation on a surface, protective film formation. | Quinoline derivative on an Fe (110) surface. | jmaterenvironsci.com |
| Solvation and Dynamics | Study of interactions with solvent molecules, radial distribution functions (RDF). | Quinoline derivatives in aqueous solution. | arabjchem.org |
Advanced Quantum Chemical Methods (e.g., Outer Valence Green's Function, Constrained DFT, Electron Localization Function)
Beyond standard DFT calculations, more advanced quantum chemical methods can provide deeper insights into the electronic structure of this compound.
Outer Valence Green's Function (OVGF): The OVGF method is a powerful technique for accurately calculating the ionization energies of outer valence electrons. These calculations can be directly compared with experimental data from ultraviolet photoelectron spectra (UPS). While studies on this compound are not available, the method has been applied to various organic molecules to provide quantitative analysis of their valence spectra, accounting for electron correlation and relaxation effects that are poorly described by simpler models.
Constrained DFT (CDFT): Constrained Density Functional Theory is a method used to model electron transfer processes. It allows for the calculation of the energy profile as an electron moves from a donor to an acceptor by imposing a constraint on the electron density. This technique would be highly applicable to studying charge transfer states in this compound systems, for example, in a complex with a metal ion or another organic molecule, providing insight into the energetics of electronic transitions.
Electron Localization Function (ELF): The Electron Localization Function (ELF) is a method used to visualize regions of high electron localization, providing a chemically intuitive picture of chemical bonds, lone pairs, and atomic shells. An ELF analysis of this compound would clearly map the covalent C-C, C-H, C-N, and O-H bonds. It would also show the localization of the nitrogen and oxygen lone pairs, which are crucial sites for hydrogen bonding and coordination. DFT studies on quinoline derivatives often include analyses like Molecular Electrostatic Potential (MEP) maps, which complement ELF by showing the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. arabjchem.orgniscpr.res.in For this compound, the MEP would highlight the negative potential around the hydroxyl oxygens and ring nitrogen, and positive potential around the hydroxyl hydrogens.
Quantitative Structure-Property Relationships (QSPR) for Predictive Modeling
Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural features of molecules with their physicochemical properties. These models are used to predict the properties of new or untested compounds, saving time and resources.
For quinoline derivatives, QSAR (Quantitative Structure-Activity Relationship) models, a subset of QSPR, are frequently developed to predict biological activity. nih.gov These models are built using a set of known compounds and their measured activities. The process involves:
Calculating Molecular Descriptors: A wide range of descriptors are calculated for each molecule. These can include constitutional, topological, geometric, and quantum-chemical descriptors (e.g., HOMO/LUMO energies, dipole moment, atomic charges) calculated with DFT. acarindex.comresearchgate.net
Model Building: Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a mathematical equation relating the descriptors to the property of interest. nih.gov
Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation sets. nih.govmdpi.com
Advanced 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are also used. nih.govresearchgate.net These methods use 3D steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor fields to build predictive models. researchgate.netnih.gov Such a model for this compound could predict properties like solubility, boiling point, or its potential efficacy as a drug candidate based on these calculated fields.
Table 3: Common Descriptor Types in QSPR/QSAR Models for Quinoline Derivatives
| Descriptor Category | Examples | Reference |
| Quantum Chemical | HOMO/LUMO Energies, Electronegativity, Hardness, Dipole Moment | acarindex.comresearchgate.net |
| Thermodynamic | Entropy, Heat Capacity | acarindex.com |
| Hydrophobic | Octanol-Water Partition Coefficient (logP) | acarindex.com |
| Steric/Topological | Molecular Volume, Molar Refractivity, van der Waals Volume | mdpi.com |
| 3D Fields (CoMFA/CoMSIA) | Steric, Electrostatic, Hydrophobic, H-Bond Acceptor/Donor | researchgate.netnih.gov |
Monte Carlo Simulations in Adsorption and Interaction Studies
Monte Carlo (MC) simulations are a class of computational algorithms that rely on random sampling to obtain numerical results. In chemistry, they are frequently used to study complex systems with many degrees of freedom, such as liquids, solutions, and adsorption phenomena.
Grand Canonical Monte Carlo (GCMC) is a specific MC method used to simulate the adsorption of fluids in porous materials at a fixed temperature, volume, and chemical potential. This technique is ideal for investigating the interaction of this compound with various surfaces or nanoporous materials. For example, GCMC simulations can be used to predict:
Adsorption Isotherms: The amount of this compound adsorbed onto a material as a function of pressure.
Adsorption Energy: The strength of the interaction between the molecule and the surface. jmaterenvironsci.com
Selectivity: The preferential adsorption of this compound from a mixture.
MC simulations have been used to study the low-energy adsorption configurations of quinoline derivatives on metal surfaces to understand their role as corrosion inhibitors. jmaterenvironsci.com Other studies use MC methods to build predictive models for the adsorption of aromatic molecules onto materials like carbon nanotubes. mdpi.com These simulation tools are essential for designing new materials for applications such as chemical separation, sensing, or catalysis involving this compound.
Applications in Advanced Organic Synthesis and Materials Science
Quinoline (B57606) Diols as Versatile Building Blocks in Organic Synthesis
The quinoline framework is a cornerstone in the synthesis of a wide array of organic molecules, particularly those with pronounced biological activities. Nitrogen-containing heterocycles are fundamental components in many pharmaceuticals and agrochemicals. The strategic placement of hydroxyl groups in Quinoline-4,5-diol offers reactive sites for further chemical modifications, enabling its use as a foundational element in constructing more complex structures.
The development of novel methodologies for the synthesis of quinoline derivatives is an active area of research. Various synthetic strategies, including well-established name reactions like the Skraup, Combes, and Pfitzinger syntheses, provide access to the core quinoline structure. These methods often involve the condensation and cyclization of anilines with other reagents. Modifications of these classical routes and the development of new catalytic systems continue to expand the toolkit for organic chemists.
Recent advancements have focused on creating polycyclic systems that incorporate the quinoline moiety. For instance, the synthesis of pyrimido[4,5-b]quinolindiones has been achieved through ultrasonically assisted one-pot, three-component cyclocondensation reactions. nih.gov Such approaches offer efficient and environmentally friendly pathways to complex heterocyclic systems. The resulting polycyclic structures are of interest for their potential applications in medicinal chemistry and materials science. While specific examples detailing the use of this compound in these syntheses are not yet prevalent in the literature, its dihydroxy functionality presents a promising scaffold for building such intricate molecular frameworks. The hydroxyl groups can be functionalized to direct the annulation of additional rings, leading to novel polycyclic aromatic systems with unique electronic and photophysical properties.
Nitrogen-containing heterocycles are a critical class of organic compounds, with a vast number of pharmaceuticals and biologically active molecules featuring these structural motifs. nih.govnih.gov The quinoline core itself is a key component in numerous approved drugs. The ability to synthesize a diverse range of substituted quinolines and other nitrogenous heterocycles is therefore of paramount importance.
Quinoline derivatives serve as essential building blocks in the construction of more elaborate nitrogen-containing heterocyclic systems. srdorganics.com The reactivity of the quinoline ring and its substituents allows for a variety of chemical transformations. General synthetic methods for quinolines often start from aniline (B41778) derivatives and can be adapted to produce a wide range of substituted products. pharmaguideline.comiipseries.orgorganic-chemistry.orgslideshare.net These quinoline building blocks can then be further elaborated into more complex heterocyclic structures. Although direct examples of this compound being used as a primary building block are limited in published research, its structure is analogous to other dihydroxyquinolines that are utilized in the synthesis of various heterocyclic compounds. The presence of two hydroxyl groups offers multiple points for derivatization, making it a potentially valuable synthon for combinatorial chemistry and the discovery of new bioactive molecules.
Development of Functional Materials and Probes
The unique photophysical and electronic properties of the quinoline scaffold have led to its incorporation into a variety of functional materials. These range from components in electronic devices to sensors for detecting specific analytes.
Organic semiconductors are at the heart of next-generation electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). mdpi.com The performance of these devices is intrinsically linked to the molecular structure and packing of the organic materials used. Quinoline derivatives have been investigated as components of organic semiconductors due to their electron-deficient nature, which can facilitate electron transport.
The synthesis of para-quinone methides, which can act as organic semiconductors, highlights the potential for quinone-like structures in this field. researchgate.net These compounds can be deposited as thin films and their electrical properties evaluated in semiconductor devices. While specific studies on this compound as a direct precursor for organic electronic devices are not widely reported, its diol functionality could be exploited to synthesize polymers or molecular materials with tailored electronic properties. The hydroxyl groups could serve as anchor points for polymerization or for attaching other functional groups to tune the material's energy levels and charge transport characteristics. The thermal deprotection of precursor molecules to yield crystalline organic semiconductors is a known strategy, suggesting a potential route for integrating quinoline diols into device fabrication. researchgate.net
The development of materials that can withstand high temperatures is crucial for a wide range of applications, from aerospace to everyday consumer products. Heat-resistant coatings protect underlying substrates from thermal degradation. The formulation of such coatings often involves polymers with high thermal stability.
While the direct application of this compound in heat-resistant coatings is not documented, research into high-temperature resistant polymers, such as certain types of polylactic acid (PLA) modified materials, is ongoing. researchgate.netgoogle.com The thermal stability of organic compounds is often related to their aromaticity and the strength of their intermolecular interactions. The rigid, aromatic structure of the quinoline core suggests that polymers derived from it could possess good thermal stability. The hydroxyl groups of this compound could be used to incorporate it into polymer backbones, such as polyesters or polyurethanes, potentially enhancing their heat resistance.
Fluorescent sensors are powerful tools for detecting and quantifying a wide variety of analytes, from metal ions to biological molecules. The quinoline ring is a common fluorophore used in the design of these sensors. The fluorescence properties of quinoline derivatives can be sensitive to their local environment, making them excellent candidates for sensing applications.
A significant body of research exists on fluorescent probes based on 8-hydroxyquinoline (B1678124), which is a well-known metal chelator. researchgate.netresearchgate.netacs.orgnih.gov The binding of a metal ion to the 8-hydroxyquinoline scaffold often leads to a change in its fluorescence emission, allowing for the detection of the metal ion. These sensors can exhibit high selectivity and sensitivity. While this compound has a different substitution pattern, the presence of hydroxyl groups suggests that it could also act as a chelating agent for metal ions. The development of a fluorescent sensor based on this compound would involve studying its coordination chemistry and the effect of metal binding on its photophysical properties. The synthesis of such a probe would likely involve functionalizing one of the hydroxyl groups with a receptor for the target analyte, while the other hydroxyl group and the quinoline nitrogen could participate in metal chelation.
Information Not Available for this compound
Following a comprehensive search of available scientific literature and databases, it has been determined that there is insufficient specific information on the chemical compound "this compound" to generate the requested article. The search did not yield targeted research findings concerning its application in ligand design, the synthesis of its specific ligands, the formation and characterization of its metal complexes, or theoretical investigations into its ligand-metal interactions.
The user's instructions mandated a strict focus solely on "this compound" and adherence to a detailed outline covering its role in advanced organic synthesis and materials science, particularly in the area of metal complexation. The available research literature extensively covers other quinoline derivatives, such as 8-hydroxyquinoline and various quinoline-based Schiff bases, detailing their synthesis as ligands and their coordination chemistry with various metals. However, this body of research does not specifically address the 4,5-diol isomer.
Without specific data on the synthesis of this compound-based ligands, experimental details on the formation of its metal complexes, characterization data (e.g., spectroscopic, crystallographic), or computational studies (e.g., Density Functional Theory) analyzing its bonding and interaction with metal ions, it is not possible to construct an article that is scientifically accurate and adheres to the provided outline. Generalizing from other quinoline compounds would violate the explicit instructions to focus solely on this compound.
Therefore, the requested article on "this compound" focusing on the specified subsections of ligand design and metal complexation research cannot be provided at this time due to the absence of specific research data in the public domain.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Quinoline-4,5-diol in laboratory settings?
- Methodological Answer : Synthesis typically involves cyclization reactions using substituted aniline precursors. A common approach includes catalytic oxidation or condensation under controlled pH and temperature. For example, derivatives like 1H-Pyrrolo[2,3-f]this compound can be synthesized via regioselective annulation, with reaction progress monitored via TLC and purified via column chromatography. Ensure inert atmospheric conditions to prevent oxidation of sensitive intermediates .
Q. What analytical techniques are most effective for characterizing this compound’s purity and structure?
- Methodological Answer : Use a combination of high-resolution mass spectrometry (HRMS) for molecular weight confirmation, NMR (¹H/¹³C) for structural elucidation, and HPLC for purity assessment. Cross-reference experimental data with NIST Chemistry WebBook entries for spectral matches. For crystalline forms, X-ray diffraction provides definitive structural validation .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust. In case of skin contact, wash immediately with soap and water. Store in airtight containers away from oxidizers, and dispose of waste via certified hazardous waste protocols. Regularly review SDS updates for toxicity updates (e.g., decomposition products like nitrogen oxides) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve the yield of this compound derivatives?
- Methodological Answer : Employ design of experiments (DoE) to test variables such as solvent polarity (e.g., DMF vs. THF), temperature gradients (80–120°C), and catalyst loading (e.g., Pd/C). Use response surface methodology (RSM) to model interactions between parameters. For photolabile intermediates, optimize light exposure duration to minimize side reactions .
Q. How should discrepancies in physicochemical data (e.g., melting points) across literature sources be addressed?
- Methodological Answer : Replicate measurements using differential scanning calorimetry (DSC) under standardized conditions (heating rate: 10°C/min, nitrogen purge). Compare results with NIST-reported values. If inconsistencies persist, analyze polymorphic forms via FT-IR or PXRD. Document batch-specific impurities (e.g., residual solvents) that may alter thermal properties .
Q. What strategies are used to assess the biological activity of this compound derivatives against specific enzymes?
- Methodological Answer : Conduct kinase inhibition assays (e.g., ELISA-based) using recombinant protein targets. Use IC₅₀ calculations to quantify potency. Validate selectivity via panel screening against unrelated enzymes. For in silico studies, perform molecular docking with AutoDock Vina, leveraging crystal structures from the Protein Data Bank (PDB). Cross-validate findings with SPR (surface plasmon resonance) for binding affinity measurements .
Q. How can researchers ensure reproducibility of this compound-based studies in interdisciplinary collaborations?
- Methodological Answer : Provide detailed synthetic protocols (e.g., molar ratios, stirring times) in supplementary materials. Share raw spectral data (NMR, HRMS) in open-access repositories. Use standardized biological assay conditions (e.g., ATP concentration in kinase assays). Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) for metadata documentation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
